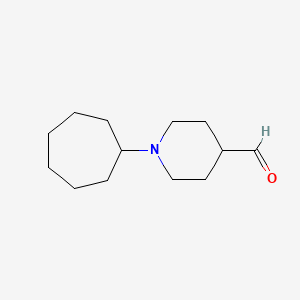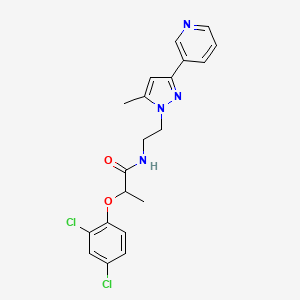![molecular formula C16H17ClN2O3 B2855993 methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate CAS No. 1797019-99-8](/img/structure/B2855993.png)
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate, also known as Ro-31-8220, is a chemical compound that belongs to the class of isoquinolines. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. Ro-31-8220 has been widely used in scientific research to investigate the role of PKC in various physiological and pathological conditions.
作用机制
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to the inhibition of cellular signaling pathways that are regulated by PKC. methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been shown to inhibit the activity of all PKC isoforms, including conventional, novel, and atypical isoforms.
Biochemical and Physiological Effects
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been shown to have a wide range of biochemical and physiological effects. Inhibition of PKC by methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been shown to lead to the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate is a potent and selective inhibitor of PKC, making it a valuable tool for investigating the role of PKC in various cellular processes. It has been widely used in vitro and in vivo studies to investigate the effects of PKC inhibition on cellular signaling pathways. However, methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has some limitations, including its potential off-target effects and the need for careful dose titration to avoid toxicity.
未来方向
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been extensively used in scientific research, and its potential applications are still being explored. Some future directions for research on methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate include:
1. Investigating the role of PKC in cancer and developing PKC inhibitors as potential anticancer agents.
2. Studying the effects of PKC inhibition on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
3. Exploring the potential therapeutic applications of PKC inhibitors in cardiovascular disease and inflammation.
4. Developing more selective and potent PKC inhibitors with fewer off-target effects.
Conclusion
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate is a potent inhibitor of PKC that has been extensively used in scientific research to investigate the role of PKC in various physiological and pathological conditions. It has a wide range of biochemical and physiological effects and has potential applications in cancer, neurodegenerative disorders, cardiovascular disease, and inflammation. Further research is needed to explore the full potential of methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate and to develop more selective and potent PKC inhibitors.
合成方法
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate can be synthesized using a multi-step process involving the reaction of 1-chloroisoquinoline-3-carboxylic acid with N-methylformamide, followed by the reaction with methyl 4-bromobutanoate. The final product is obtained after purification by column chromatography.
科学研究应用
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been used to investigate the role of PKC in cancer, cardiovascular disease, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
methyl 4-[(1-chloroisoquinoline-3-carbonyl)-methylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-19(9-5-8-14(20)22-2)16(21)13-10-11-6-3-4-7-12(11)15(17)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAKTLVEAEBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)OC)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)
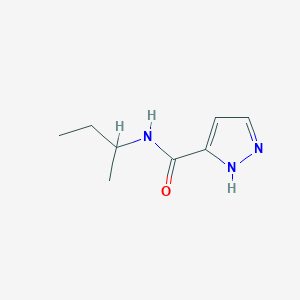
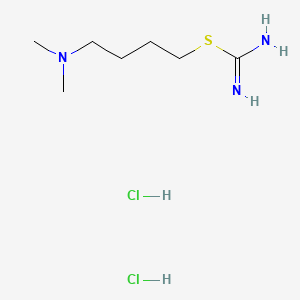
![1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B2855919.png)
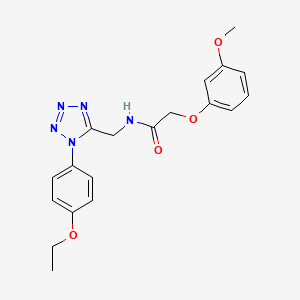
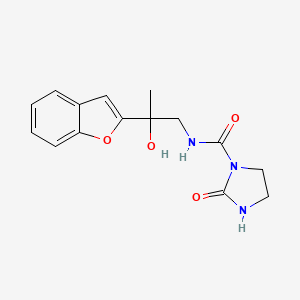
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B2855922.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)
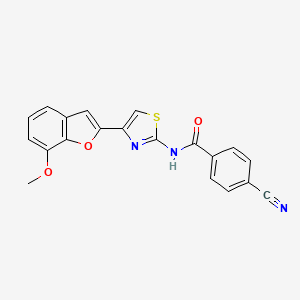
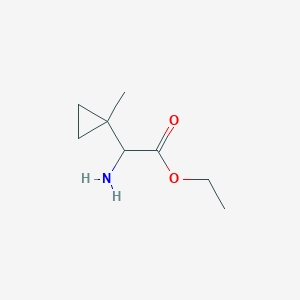
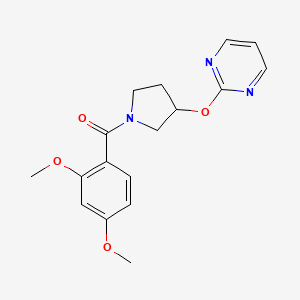
![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)
